2-(3-Methyl-benzylsulfanyl)-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Methyl-benzylsulfanyl)-1H-benzoimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds, which consist of a fusion of benzene and imidazole .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzyl bromide is often used in the synthesis of benzyl compounds . The bromine atom in benzyl bromide can be replaced by other groups to form various benzyl derivatives.Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, density, and refractive index would depend on the specific structure of the compound .Scientific Research Applications
Therapy of Human Hydatid Disease
Benzoimidazole carbamates, such as mebendazole and albendazole, have been used in the treatment of hydatid cysts, showing degenerative modifications in a significant number of cases. The efficacy of these compounds suggests their potential in treating parasitic infections, offering insight into the broader applications of benzoimidazole derivatives in antiparasitic therapy (Teggi, Lastilla, & De Rosa, 1993).
Treatment of Trypanosoma Cruzi Infection
Research on benznidazole, another benzoimidazole derivative, highlights its effectiveness in treating early chronic phase of Trypanosoma cruzi infection (Chagas' disease), demonstrating its role in managing infectious diseases. This study showcases the utility of benzoimidazole compounds in developing treatments for conditions with significant public health impacts (Andrade et al., 1996).
Chronic Chagas' Cardiomyopathy Treatment Evaluation
The BENEFIT trial, assessing the effects of etiologic treatment in Chagas' cardiomyopathy with benznidazole, underscores the investigative efforts to understand the therapeutic potential of benzoimidazole derivatives in cardiovascular diseases associated with chronic infections (Marin-Neto et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-5-4-6-12(9-11)10-18-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKYIEMLFDDAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-benzylsulfanyl)-1H-benzoimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.